5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is a versatile chemical compound with the molecular formula C₁₀H₁₂N₂O₂. It is used extensively in scientific research due to its unique properties, making it suitable for various applications including drug discovery, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 3-methylazetidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylazetidin-1-yl)pyridine-2-carboxylic acid
- 4-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid
- 5-(3-Ethylazetidin-1-yl)pyridine-3-carboxylic acid
Uniqueness
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Properties
IUPAC Name |
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDWTJQPKAWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2=CN=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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